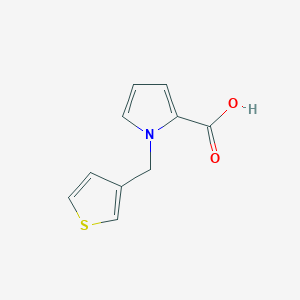

1-(3-Méthoxyphényl)pipérazin-2-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

1-(3-Methoxyphenyl)piperazin-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, including its role as a ligand for various receptors . The compound’s unique structure allows it to interact with different biological targets, making it a valuable tool in drug discovery and development .

In the industry, 1-(3-Methoxyphenyl)piperazin-2-one is used in the synthesis of various pharmaceuticals and agrochemicals . Its ability to undergo multiple chemical reactions makes it a versatile intermediate in the production of a wide range of products.

Mécanisme D'action

Target of Action

The primary target of 1-(3-Methoxyphenyl)piperazin-2-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

1-(3-Methoxyphenyl)piperazin-2-one has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . 1-(3-methoxyphenyl)piperazin-2-one is much less potent and is thought to have relatively insignificant abuse potential .

Biochemical Pathways

The biochemical pathways affected by 1-(3-Methoxyphenyl)piperazin-2-one are primarily those involving the monoamine neurotransmitters . By inhibiting the reuptake and inducing the release of these neurotransmitters, 1-(3-Methoxyphenyl)piperazin-2-one can influence various neurological conditions .

Pharmacokinetics

The pharmacokinetics of 1-(3-Methoxyphenyl)piperazin-2-one involve hepatic metabolism and renal excretion . The compound demonstrates rapid absorption after administration, high clearance value, short terminal half-life, very high volume of distribution and incomplete bioavailability .

Result of Action

The molecular and cellular effects of 1-(3-Methoxyphenyl)piperazin-2-one’s action primarily involve changes in neurotransmitter levels. By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, 1-(3-Methoxyphenyl)piperazin-2-one can alter neural signaling and potentially influence various neurological conditions .

Analyse Biochimique

Biochemical Properties

1-(3-Methoxyphenyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is crucial for neurotransmission. Additionally, 1-(3-Methoxyphenyl)piperazin-2-one interacts with alpha1-adrenergic receptors, which are involved in the regulation of vascular tone and blood pressure . These interactions highlight the compound’s potential in modulating neurotransmitter levels and vascular functions.

Cellular Effects

1-(3-Methoxyphenyl)piperazin-2-one exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to enhance acetylcholine levels by inhibiting acetylcholinesterase, thereby improving cholinergic transmission . This can lead to enhanced cognitive functions and memory. In vascular smooth muscle cells, the compound’s interaction with alpha1-adrenergic receptors results in vasodilation, which can lower blood pressure . Furthermore, 1-(3-Methoxyphenyl)piperazin-2-one influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse cellular effects.

Molecular Mechanism

The molecular mechanism of 1-(3-Methoxyphenyl)piperazin-2-one involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, 1-(3-Methoxyphenyl)piperazin-2-one acts as an antagonist at alpha1-adrenergic receptors, blocking the binding of endogenous catecholamines and leading to vasodilation . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Methoxyphenyl)piperazin-2-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 1-(3-Methoxyphenyl)piperazin-2-one can lead to sustained inhibition of acetylcholinesterase and prolonged vasodilation . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(3-Methoxyphenyl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and induces vasodilation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system depression have been observed . These findings underscore the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-(3-Methoxyphenyl)piperazin-2-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with different enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 1-(3-Methoxyphenyl)piperazin-2-one is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites. Additionally, binding proteins can modulate its localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

1-(3-Methoxyphenyl)piperazin-2-one exhibits specific subcellular localization patterns that affect its activity and function. The compound is predominantly localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interactions with enzymes and receptors, determining its biochemical and cellular effects.

Méthodes De Préparation

The synthesis of 1-(3-Methoxyphenyl)piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired piperazin-2-one .

Another method involves the addition reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile . This method is beneficial for large-scale production due to its high yield and ease of purification.

Analyse Des Réactions Chimiques

1-(3-Methoxyphenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

For example, the oxidation of 1-(3-Methoxyphenyl)piperazin-2-one with potassium permanganate can lead to the formation of corresponding carboxylic acids. Reduction with lithium aluminum hydride can yield the corresponding alcohols. Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups onto the phenyl ring, leading to a variety of derivatives .

Comparaison Avec Des Composés Similaires

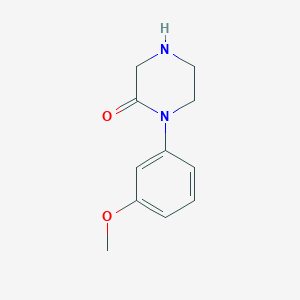

1-(3-Methoxyphenyl)piperazin-2-one can be compared with other similar compounds, such as 1-(2-Methoxyphenyl)piperazine and para-Methoxyphenylpiperazine . These compounds share the piperazine core but differ in the position and nature of the substituents on the phenyl ring.

1-(2-Methoxyphenyl)piperazine: This compound has the methoxy group in the ortho position, which can influence its reactivity and interaction with biological targets.

para-Methoxyphenylpiperazine: This compound has the methoxy group in the para position and is known for its stimulant effects.

The unique positioning of the methoxy group in 1-(3-Methoxyphenyl)piperazin-2-one (meta position) provides distinct chemical and biological properties, making it a valuable compound for various applications .

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEDGEVVWJYROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572412 | |

| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-80-2 | |

| Record name | 1-(3-Methoxyphenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.